molecular formula C14H18N2O5 B1328654 Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate CAS No. 942474-80-8

Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate

Cat. No. B1328654
M. Wt: 294.3 g/mol
InChI Key: IJKYVSKTYUQAOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate can be inferred to some extent from the structure of ethyl 4-butylamino-3-nitrobenzoate, which is discussed in one of the papers . The presence of an intramolecular hydrogen bond in ethyl 4-butylamino-3-nitrobenzoate suggests that Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate may also exhibit intramolecular hydrogen bonding due to the presence of a hydroxyl group and a nitro group in close proximity.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate. However, they do provide insights into the reactivity of similar compounds. For example, the hydrolysis and decarboxylation of ethyl esters of hydroxybenzoate are discussed , which could suggest that Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate may also undergo hydrolysis under certain conditions. Additionally, the cyclization reactions of ethyl 2-hydroxymethylbenzoate could imply that Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate might participate in similar intramolecular reactions under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate can be speculated based on the properties of related compounds. For instance, the stability of ethyl esters of hydroxybenzoate under heat sterilization conditions suggests that Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate might also be stable at elevated temperatures within a certain pH range. The presence of a nitro group and a hydroxyl group in the compound could also affect its solubility, acidity, and potential for forming hydrogen bonds, as seen in the crystal structure of ethyl 4-butylamino-3-nitrobenzoate .

Scientific Research Applications

  • Chemical Reactivity and Hydrolysis Studies : Research by Iskander, Tewfik, and Wasif (1966) investigated the influence of nitro-group placement on the rates of alkaline hydrolysis of ethyl nitrobenzoates, revealing how substituent positions and types affect reactivity in compounds like ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate (Iskander, Tewfik, & Wasif, 1966).

  • Potential in Anticancer Agent Synthesis : Temple et al. (1983) explored the synthesis of compounds like ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate in the context of potential anticancer agents. Their work included studying the effects of various pyridooxazines and pyridothiazines on cancer cells (Temple et al., 1983).

  • Role in Medicinal Chemistry Syntheses : Chen Guohua (2013) documented the synthesis of Dabigatran Etexilate, where a compound structurally similar to ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate played a key role (Chen Guohua, 2013).

  • Structural Studies of Stereoisomers : Research by Sokolova et al. (1975) focused on synthesizing and studying the three-dimensional structure of p-nitrobenzoates and benzoates of geometrical isomers of substituted 4-hydroxypiperidines, which is relevant for understanding compounds like ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate (Sokolova et al., 1975).

  • Esterification Process Investigation : A study by Liang Hong-ze (2013) investigated the esterification of 4-nitrobenzoic acid, which is a key step in the synthesis of ethyl 4-nitrobenzoate, a related compound. This study provides insight into the synthesis process of similar esters (Liang Hong-ze, 2013).

  • Investigation of Catalytic Esterification : Research conducted by Fu Rong-geng (2012) on the synthesis of Ethyl 4-nitrobenzoate using TiO_2/Fe3+ as a catalyst offers insights into the catalytic processes that could be applicable to the synthesis of compounds like ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate (Fu Rong-geng, 2012).

Safety And Hazards

The safety and hazards of a compound also depend on its specific structure. For 4-Hydroxypiperidine, it is classified as a flammable liquid and it can cause severe skin burns and eye damage .

properties

IUPAC Name

ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-2-21-14(18)10-3-4-12(13(9-10)16(19)20)15-7-5-11(17)6-8-15/h3-4,9,11,17H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKYVSKTYUQAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCC(CC2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101234334
Record name Ethyl 4-(4-hydroxy-1-piperidinyl)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate

CAS RN

942474-80-8
Record name Ethyl 4-(4-hydroxy-1-piperidinyl)-3-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(4-hydroxy-1-piperidinyl)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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